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cis-2-decenoic acid,CDA - 3913-85-7

cis-2-decenoic acid,CDA

Catalog Number: EVT-257495
CAS Number: 3913-85-7
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

cis-2-Decenoic acid (CDA) is an unsaturated fatty acid that acts as a signaling molecule in various bacterial species. It is particularly known for its role as a diffusible signal factor (DSF) in Pseudomonas aeruginosa, where it regulates biofilm formation and dispersion. CDA is considered a DSF-type (DSF-T) molecule, chemically related to other long-chain fatty acid signals found in bacteria like Xanthomonas campestris and Burkholderia cenocepacia [, ]. These DSF-T molecules can participate in interspecies signaling, influencing the behavior of species beyond their producers [].

Dodecanoic Acid (Lauric Acid, C12:0)

Compound Description: Dodecanoic acid, also known as lauric acid (C12:0), is a saturated fatty acid. Research has shown that lauric acid, along with myristic acid, can reduce the production of pyocyanin in Pseudomonas aeruginosa by 35–58% at concentrations of 40 and 1,000 µM. [] It also significantly impacts P. aeruginosa virulence by reducing swarming by 90% and completely abolishing ExoU secretion at 100 µM. []

Relevance: Lauric acid exhibits similar anti-virulence properties to cis-2-decenoic acid (CDA) against P. aeruginosa, specifically targeting quorum sensing (QS) mechanisms. [] Both compounds demonstrate the ability to modulate virulence factor production, with lauric acid showing a greater impact on swarming and ExoU secretion, while CDA exhibits a stronger influence on biofilm formation. []

Tetradecanoic Acid (Myristic Acid, C14:0)

Compound Description: Tetradecanoic acid, commonly known as myristic acid (C14:0), is a saturated fatty acid found in various natural sources. Studies have identified myristic acid as a potential anti-virulence agent against P. aeruginosa. [] It effectively reduces pyocyanin production (by 35-58% at specific concentrations) and swarming motility (by 90%) in P. aeruginosa. [] Furthermore, myristic acid exhibits a strong inhibitory effect on ExoU secretion by P. aeruginosa, achieving complete abolishment at a concentration of 50 µM. []

Diffusible Signal Factor (DSF)

Compound Description: Diffusible signal factor (DSF) is a fatty acid signaling molecule produced by Xanthomonas campestris. [] It plays a crucial role in regulating virulence factors, including protease production and biofilm formation. [] The production of DSF relies on the enzymatic activity of an enoyl CoA hydratase (ECH). []

Relevance: DSF and cis-2-decenoic acid (CDA) belong to the DSF family of signaling molecules (DSF family) found in various bacterial species, including P. aeruginosa (CDA) and X. campestris (DSF). [] Both molecules exhibit regulatory effects on biofilm formation and other virulence factors. [] Interestingly, DSF from X. campestris can limit P. aeruginosa colonization in experimental settings. []

BDSF (Burkholderia diffusible signal factor)

Compound Description: BDSF (Burkholderia diffusible signal factor) is a long-chain fatty acid signaling molecule produced by Burkholderia cenocepacia. [] It is a member of the DSF family of signaling molecules. []

Relevance: Similar to cis-2-decenoic acid (CDA), BDSF belongs to the DSF family of signaling molecules and influences bacterial behavior, including biofilm formation. [] Studies have shown that BDSF from B. cenocepacia can negatively impact the colonization abilities of P. aeruginosa in in vitro environments, suggesting potential interspecies signaling roles. []

2-Tridecanone (2TDC)

Compound Description: 2-Tridecanone (2TDC) is a small molecule known to impact biofilm formation and motility in several bacterial species, including Sinorhizobium meliloti, Pseudomonas syringae, and Salmonella enterica. [] Research has revealed its inhibitory effects on biofilm establishment and swarming motility in P. aeruginosa. []

Relevance: While not structurally similar to cis-2-decenoic acid (CDA), 2TDC shares a functional connection by influencing biofilm formation and motility in P. aeruginosa. [] Unlike CDA, which primarily affects biofilm dispersal, 2TDC inhibits the initial establishment of biofilms. [] This difference highlights the diverse mechanisms by which small molecules can modulate bacterial behavior. []

Overview

Cis-2-decenoic acid is an unsaturated fatty acid characterized by its unique molecular structure and significant biological activity. This compound, produced primarily by the bacterium Pseudomonas aeruginosa, plays a crucial role in microbial communication and biofilm regulation. It is recognized for its ability to induce the dispersion of biofilms formed by various microorganisms, making it a valuable compound in both clinical and industrial applications.

Source

Cis-2-decenoic acid is predominantly synthesized by Pseudomonas aeruginosa, a gram-negative bacterium known for its versatility in various environments, including soil and water. The production of this fatty acid is part of the bacterium's signaling mechanisms, which facilitate communication among bacterial populations and influence their behavior, particularly in biofilm formation and dispersal .

Classification

Cis-2-decenoic acid belongs to the class of unsaturated fatty acids, specifically classified as a long-chain fatty acid due to its carbon chain length of ten carbon atoms. It is also categorized as a signaling molecule due to its role in modulating microbial interactions and behaviors .

Synthesis Analysis

Methods

The synthesis of cis-2-decenoic acid can be achieved through various chemical methods, including:

  1. Microbial Fermentation: Utilizing genetically modified strains of Pseudomonas aeruginosa to enhance production levels.
  2. Chemical Synthesis: Employing organic synthesis techniques such as alkylation or reduction reactions to produce the compound from simpler precursors.

Technical Details

In microbial fermentation, specific growth conditions are optimized to maximize yield. For instance, controlling temperature, pH, and nutrient availability can significantly influence the production rates of cis-2-decenoic acid. Chemical synthesis often involves multi-step processes that may include:

  • Alkylation: Attaching alkyl groups to form the desired carbon chain.
  • Reduction Reactions: Modifying functional groups to achieve the unsaturated state characteristic of cis-2-decenoic acid .
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 170.25 g/mol.
  • Melting Point: The melting point is typically around 10 °C.
  • Boiling Point: Estimated at approximately 250 °C .
Chemical Reactions Analysis

Reactions

Cis-2-decenoic acid participates in various chemical reactions typical of unsaturated fatty acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Hydrogenation: Addition of hydrogen across the double bond to yield saturated fatty acids.
  3. Oxidation: Undergoes oxidation reactions that can lead to the formation of aldehydes or ketones.

Technical Details

The reactivity of cis-2-decenoic acid is influenced by its double bond, making it susceptible to addition reactions that can modify its structure for various applications, such as in creating modified biomaterials .

Mechanism of Action

Process

The mechanism by which cis-2-decenoic acid induces biofilm dispersal involves complex signaling pathways within bacterial communities. Upon release into the environment, it interacts with specific receptors on bacterial cells, triggering a cascade of intracellular signals that lead to:

  1. Increased Motility: Bacteria become more mobile, allowing them to escape from biofilms.
  2. Altered Gene Expression: Changes in gene expression profiles that promote dispersal mechanisms.
  3. Enhanced Susceptibility: Biofilms treated with cis-2-decenoic acid show increased sensitivity to antimicrobial agents .

Data

Research indicates that concentrations as low as 100 nM can effectively induce biofilm dispersal in various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid at room temperature.
  • Odor: Characteristic fatty odor.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.

Chemical Properties

  • Reactivity: Engages readily in addition reactions due to its unsaturation.
  • Stability: Generally stable under normal conditions but sensitive to oxidative degradation when exposed to air or light.

Relevant studies have shown that modifications using cis-2-decenoic acid can enhance the properties of biomaterials for applications such as drug delivery systems .

Applications

Cis-2-decenoic acid has several scientific uses, particularly in:

  1. Biofilm Control: Effective against biofilms formed by food-related pathogens and other microorganisms, making it useful in food safety and sanitation practices .
  2. Antimicrobial Agent: Demonstrated effectiveness against various human pathogens without cytotoxic effects on human cells at low concentrations .
  3. Biomaterial Modification: Used in creating modified chitosan membranes with enhanced properties for tissue engineering and infection prevention .
Molecular Mechanisms of CDA-Mediated Signaling

Role in Quorum Sensing and Bacterial Communication Networks

Comparative Analysis of CDA and Diffusible Signal Factor (DSF) Family Molecules

CDA (cis-2-decenoic acid) belongs to the diffusible signal factor (DSF) family of fatty acid-based quorum-sensing molecules. Structurally, CDA is a 10-carbon unsaturated fatty acid with a cis double bond at the C2 position, distinguishing it from the Xanthomonas campestris DSF (cis-11-methyl-2-dodecenoic acid), which has a 12-carbon chain and a methyl group [1] [7]. Functionally, CDA exhibits broader cross-kingdom signaling activity than typical DSFs, inducing biofilm dispersion in Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans) [1] [6]. Unlike Xanthomonas DSF, which relies on the rpf gene cluster for biosynthesis and perception, CDA production in P. aeruginosa involves the enoyl-CoA hydratase DspI (PA0745) and the PA4978-PA4983 gene cluster [7] [8].

Table 1: Structural and Functional Comparison of CDA and DSF Family Molecules

PropertyCDAXanthomonas DSF
Chemical Namecis-2-decenoic acidcis-11-methyl-2-dodecenoic acid
Chain LengthC10C12
Biosynthesis EnzymeDspI (enoyl-CoA hydratase)RpfF (enoyl-CoA hydratase)
Perception SystemUnknown two-component systemRpfC/RpfG two-component system
Cross-Kingdom ActivityYes (bacteria, fungi)Limited to bacteria

Interplay Between CDA and Cyclic di-GMP Signaling Pathways

CDA triggers biofilm dispersion by modulating intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP). Upon CDA binding to an unidentified receptor, phosphodiesterase (PDE) activity is activated, degrading c-di-GMP [3] [7]. Reduced c-di-GMP levels downregulate exopolysaccharide (EPS) synthesis (e.g., Pel, Psl in P. aeruginosa) and upregulate motility genes, facilitating biofilm dissolution [4] [10]. This mechanism is conserved across species: In P. aeruginosa, CDA exposure reduces c-di-GMP by >50% within 30 minutes, correlating with increased expression of flagellar genes (flgC, flgK) and EPS-degrading enzymes [7] [10].

Genetic and Enzymatic Basis of CDA Biosynthesis

Functional Characterization of DspI in CDA Production

DspI (PA0745) is a crotonase superfamily enzyme essential for CDA synthesis. Structural studies reveal a homotrimeric organization with a catalytic pocket formed by Glu126, Glu146, Cys127, Cys131, and Cys154 [7]. DspI dehydrates 3-hydroxydecanoyl-CoA to cis-2-decenoyl-CoA, which is hydrolyzed to release CDA [7] [10]. Deletion of dspI in P. aeruginosa PA14 abolishes CDA production, resulting in hyper-biofilm formation (3-fold increased biomass), impaired swarming motility, and attenuated virulence in Caenorhabditis elegans infection models [7]. Complementation with wild-type dspI restores CDA synthesis and dispersion.

Regulatory Gene Clusters (e.g., PA4978-PA4983) and Their Transcriptional Control

The PA4978-PA4983 gene cluster is implicated in CDA sensing and response. Microarray analyses identified this cluster as differentially expressed upon CDA exposure [1] [8]. Key components include:

  • PA4978: Hypothetical periplasmic binding protein.
  • PA4979/PA4980: ABC transporter subunits.
  • PA4982: Response regulator with a REC receiver domain.
  • PA4983: Histidine kinase sensor [1] [5].Protein-protein interaction networks suggest PA4983 phosphorylates PA4982 in response to CDA, activating transcription of dispersion genes (e.g., napA, endA) [1] [10]. This cluster is co-regulated with dspI, though direct transcriptional control mechanisms remain under investigation.

Table 2: Functions of Genes in the PA4978-PA4983 Cluster

Gene IDPredicted FunctionRole in CDA Response
PA4978Periplasmic solute-binding proteinCDA uptake or sensing
PA4979ABC transporter permeaseCDA import
PA4980ABC transporter ATP-binding proteinCDA import
PA4982Response regulator (REC domain)Transcriptional activation
PA4983Histidine kinase sensorCDA perception

Signal Perception and Transduction Mechanisms

Two-Component Systems and Kinase-Regulator Interactions

CDA perception likely involves the PA4983-PA4982 two-component system (TCS). PA4983, a membrane-bound histidine kinase, autophosphorylates upon CDA binding and transfers the phosphate to PA4982 [1] [7]. Phosphorylated PA4982 then activates downstream effectors, including:

  • Phosphodiesterases (PDEs): PA4781, PA2572, which degrade c-di-GMP.
  • Proteases: clpP, lon, involved in matrix degradation.
  • Motility genes: flgB, pilA [1] [10].This TCS is distinct from the DSF-specific RpfC/RpfG system in Xanthomonas, highlighting evolutionary divergence in DSF perception [7].

Protein-Protein Interaction Networks in CDA-Mediated Responses

CDA triggers extensive rewiring of protein interaction networks. STRING database analysis of P. aeruginosa transcriptome data (666 differentially expressed genes post-CDA) identified three key interaction modules [1] [10]:

  • Metabolic Activation Module: Enzymes for β-oxidation (fadA, fadB) and ATP synthesis (atpA-E).
  • Motility and Chemotaxis Module: Flagellar assembly proteins (flgC-K), pilin (pilA).
  • Stress Response Module: Chaperones (dnaK, groEL), ROS detoxifiers (katA, sodM).These interactions facilitate coordinated biofilm dispersion, metabolic reactivation, and transition to planktonic growth.

Table 3: Key Protein Interaction Modules in CDA-Mediated Dispersion

Functional ModuleCore ProteinsInteraction Partners
Metabolic ActivationFadA, FadB, AtpH, AtpDAcpP (acyl carrier protein)
Motility & ChemotaxisFlgK, FlgB, PilA, PilBFliC (flagellin), CheY (chemotaxis)
Stress ResponseDnaK, GroEL, KatA, SodMClpP (protease), AhpC (peroxidase)

Properties

CAS Number

3913-85-7

Product Name

cis-2-decenoic acid,CDA

IUPAC Name

(E)-dec-2-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N

SMILES

CCCCCCCC=CC(=O)O

Solubility

Soluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils

Synonyms

2-decenoic acid
2-decenoic acid, (E)-isomer
cis-2-decenoic acid

Canonical SMILES

CCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)O

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